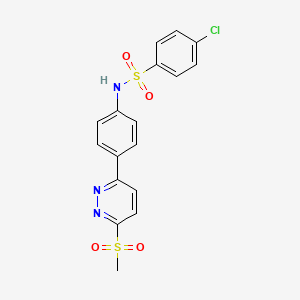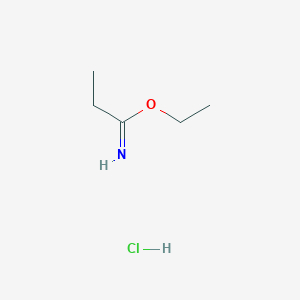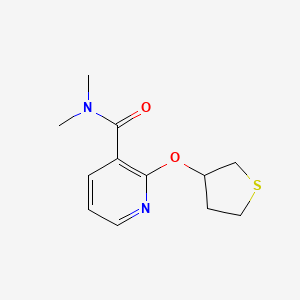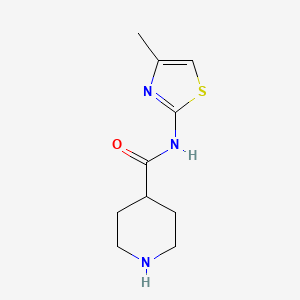
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as SIBAZONE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SIBAZONE is a versatile compound that can be synthesized in different ways and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is not fully understood. However, it has been suggested that 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone may work by inhibiting the production of inflammatory cytokines, which are involved in the development of various diseases. 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and inhibiting the growth and proliferation of cancer cells. Additionally, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is its versatility. It can be synthesized using different methods and has shown promising results in various scientific research applications. However, one limitation of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is its potential toxicity. Further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans.
将来の方向性
There are many future directions for the study of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone. One potential direction is the development of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans. Finally, the potential use of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone as a diagnostic tool for certain diseases should be explored.
Conclusion:
In conclusion, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a versatile compound that has shown promising results in various scientific research applications. It has anti-inflammatory, anti-cancer, and neuroprotective properties, and has potential as a diagnostic tool for certain diseases. However, further research is needed to determine the safety and efficacy of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone in humans.
合成法
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can be synthesized using different methods, including the reaction of 1-(3-aminopropyl)azetidin-3-ol with isobutylsulfonyl chloride, followed by the reaction with o-tolyloxyacetic acid. Another method involves the reaction of 3-azetidinone with isobutylsulfonyl chloride, followed by the reaction with o-tolyl glycidyl ether. Both methods result in the formation of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone as a white crystalline solid.
科学的研究の応用
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone has been shown to have potential as a diagnostic tool for certain diseases.
特性
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)14-8-17(9-14)16(18)10-21-15-7-5-4-6-13(15)3/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGIAYUNTIZNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)
![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2975733.png)

![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)